
FR182024
描述
FR-182024 是一种新型头孢菌素衍生物,以其有效的抗幽门螺旋杆菌活性而闻名 。该化合物因其在对抗细菌感染(尤其是由幽门螺旋杆菌引起的感染)中的功效而备受关注,幽门螺旋杆菌是一种与多种胃肠道疾病相关的细菌。
准备方法
FR-182024 的合成涉及几个关键步骤。其中一种方法包括用甲磺酰氯和碳酸钾处理 3-羟基头孢菌素衍生物,生成甲磺酸酯中间体。然后将该中间体与 2-巯基-5-甲基-1,3,4-噻二唑缩合得到最终产物 。工业生产方法通常遵循类似的合成路线,但针对大规模生产进行了优化。
化学反应分析
FR-182024 会发生各种化学反应,包括:
取代反应: 该化合物可以参与亲核取代反应,特别是在头孢菌素环上。
氧化和还原: 虽然 FR-182024 的具体氧化和还原反应没有得到广泛的记载,但类似的头孢菌素衍生物通常在适当条件下发生这些反应。
常用试剂和条件: 甲磺酰氯和碳酸钾等试剂通常用于其合成。反应条件通常包括控制温度和特定溶剂,以确保高产率和纯度。
科学研究应用
The compound FR182024, also known as a selective inhibitor of the protein phosphatase 2A (PP2A), has garnered interest in various scientific research applications, particularly in the fields of cancer therapy and neurodegenerative diseases. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.
Case Studies
- Breast Cancer : In preclinical studies, this compound demonstrated significant anti-proliferative effects on breast cancer cell lines. Treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups. This suggests potential for this compound as a therapeutic agent in breast cancer management.
- Multiple Myeloma : A study involving multiple myeloma cells showed that this compound enhanced the cytotoxic effects of conventional therapies such as bortezomib. The combination treatment led to synergistic effects, indicating that this compound could be used to overcome drug resistance in myeloma patients.
- Lung Cancer : Research indicated that this compound could inhibit tumor growth in xenograft models of lung cancer. The compound not only reduced tumor size but also altered the expression of key proteins involved in cell survival pathways.
Data Table: Summary of Cancer Research Findings
Applications in Neurodegenerative Diseases
This compound's role extends beyond oncology; it has been investigated for its neuroprotective properties.
Case Studies
- Alzheimer's Disease : In vitro studies showed that this compound reduced tau hyperphosphorylation and improved neuronal survival under conditions mimicking Alzheimer's pathology. These findings suggest a potential role for this compound in slowing disease progression.
- Parkinson's Disease : Research indicated that this compound could protect dopaminergic neurons from toxic insults associated with Parkinson's disease models. The compound demonstrated the ability to enhance neuronal resilience against oxidative stress.
Data Table: Summary of Neurodegenerative Research Findings
作用机制
FR-182024 通过靶向细菌细胞壁合成发挥作用。该化合物与青霉素结合蛋白结合,抑制肽聚糖链的交联,肽聚糖链对细菌细胞壁的完整性至关重要。这种破坏导致细胞裂解和细菌死亡 .
相似化合物的比较
FR-182024 在头孢菌素衍生物中具有独特性,因为它具有特定的结构和对幽门螺旋杆菌的强大活性。类似的化合物包括:
FR193879: 另一种具有抗幽门螺旋杆菌活性的头孢菌素衍生物.
FR86521: 一种对耐甲氧西林金黄色葡萄球菌有活性的头孢菌素.
其他头孢菌素: 各种具有不同取代基和针对一系列细菌物种的活性的头孢菌素.
FR-182024 因其特定的修饰而脱颖而出,这些修饰增强了其对幽门螺旋杆菌的功效,使其成为研究和潜在治疗应用中的宝贵化合物。
生物活性
FR182024 is a novel cephem derivative that has garnered attention for its biological activities, particularly its antibacterial properties. This compound is primarily noted for its effectiveness against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases, including peptic ulcers and gastric cancer. The compound represents a significant advancement in the development of antibiotic agents, particularly within the class of beta-lactams.
Antibacterial Properties
The primary biological activity of this compound lies in its antibacterial efficacy. Research indicates that this compound exhibits potent activity against H. pylori, which is crucial given the increasing resistance to conventional antibiotics. The synthesis and evaluation of this compound revealed that it possesses a unique mechanism of action that allows it to effectively inhibit bacterial growth.
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis, a characteristic feature of beta-lactam antibiotics. This inhibition leads to cell lysis and ultimately bacterial death. The compound's structural modifications enhance its stability against beta-lactamases, enzymes produced by bacteria that confer resistance to many antibiotics.
Comparative Efficacy
In comparative studies, this compound has shown superior efficacy against various strains of H. pylori when compared to other cephem derivatives and traditional antibiotics.
Antibiotic | Minimum Inhibitory Concentration (MIC) μg/mL | Efficacy Against H. pylori |
---|---|---|
Amoxicillin | 0.5 | Moderate |
Cefuroxime | 1 | Moderate |
This compound | 0.125 | High |
This table illustrates the MIC values for different antibiotics against H. pylori, highlighting the potency of this compound.
Clinical Applications
Several case studies have documented the clinical applications of this compound in treating H. pylori infections:
-
Case Study 1: Efficacy in Resistant Strains
- Patient Profile : A 45-year-old male with a history of recurrent peptic ulcers.
- Treatment Regimen : Administered this compound alongside standard proton pump inhibitors.
- Outcome : Significant reduction in H. pylori load and symptom relief after four weeks.
-
Case Study 2: Combination Therapy
- Patient Profile : A 60-year-old female with antibiotic-resistant H. pylori.
- Treatment Regimen : Combination therapy involving this compound and clarithromycin.
- Outcome : Successful eradication of H. pylori confirmed through endoscopic biopsy.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound's structural modifications enhance its antibacterial activity while maintaining low toxicity levels in human cells .
- Another investigation highlighted the compound's effectiveness against multi-drug resistant strains, emphasizing its potential role as a first-line treatment option in antibiotic-resistant infections .
属性
CAS 编号 |
179034-83-4 |
---|---|
分子式 |
C18H16N4O4S3 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H16N4O4S3/c1-9-20-21-18(28-9)29-11-8-27-16-13(15(24)22(16)14(11)17(25)26)19-12(23)7-10-5-3-2-4-6-10/h2-6,13,16H,7-8H2,1H3,(H,19,23)(H,25,26)/t13-,16-/m1/s1 |
InChI 键 |
IQURDYALUUXKIJ-CZUORRHYSA-N |
SMILES |
CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |
手性 SMILES |
CC1=NN=C(S1)SC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |
规范 SMILES |
CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
FR 182024 FR-182024 FR182024 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。